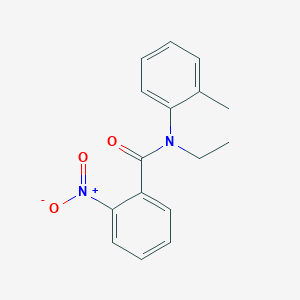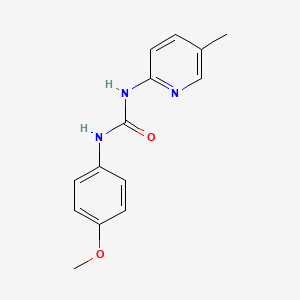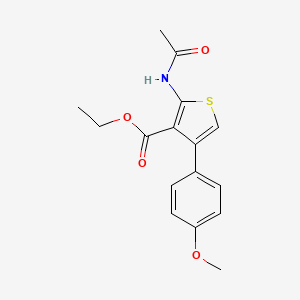![molecular formula C20H32N2O3 B5725468 4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5725468.png)
4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known by its chemical name, CYT387, and has been shown to have significant biochemical and physiological effects in laboratory experiments.
Mechanism of Action
The mechanism of action of CYT387 involves its ability to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways that regulate cell growth and differentiation. By inhibiting these enzymes, CYT387 can prevent the overgrowth of certain cells that contribute to the development of diseases such as myeloproliferative neoplasms.
Biochemical and Physiological Effects:
CYT387 has been shown to have significant biochemical and physiological effects in laboratory experiments. In addition to its ability to inhibit JAK enzymes, this compound has been shown to reduce the production of certain cytokines that contribute to inflammation and other immune responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CYT387 in laboratory experiments is its ability to selectively target JAK enzymes, making it a more effective and specific treatment than other compounds that target multiple signaling pathways. However, one limitation of using CYT387 is that it may have off-target effects on other enzymes and signaling pathways, which could lead to unintended side effects.
Future Directions
There are several potential future directions for research involving CYT387. One area of interest is the development of more selective JAK inhibitors that can target specific isoforms of these enzymes. Another area of research is the use of CYT387 in combination with other compounds to enhance its therapeutic effects. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of CYT387 in treating various diseases and disorders.
Synthesis Methods
The synthesis of CYT387 involves several steps, including the reaction of 4-bromo-2,6-dimethoxyphenol with cycloheptylamine to form 4-(cycloheptylamino)-2,6-dimethoxyphenol. This intermediate is then reacted with formaldehyde and piperazine to form the final product, 4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol.
Scientific Research Applications
CYT387 has been studied for its potential use in treating various diseases and disorders, including myeloproliferative neoplasms, autoimmune diseases, and inflammatory disorders. This compound has been shown to inhibit the activity of certain enzymes and cytokines that play a role in these conditions, making it a promising candidate for further research.
properties
IUPAC Name |
4-[(4-cycloheptylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-24-18-13-16(14-19(25-2)20(18)23)15-21-9-11-22(12-10-21)17-7-5-3-4-6-8-17/h13-14,17,23H,3-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHRAXJEYRZQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Cycloheptylpiperazin-1-yl)methyl]-2,6-dimethoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5725400.png)
![3-(2-furyl)-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}acrylamide](/img/structure/B5725406.png)

![2-[(2,5-dichlorophenyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5725420.png)
![N-[2-(butyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B5725421.png)
![3-(1,3-dioxo-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B5725427.png)

![methyl 4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5725436.png)


![N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5725455.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B5725460.png)
![7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5725469.png)
